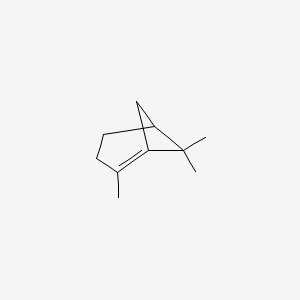

(-)-Pinene

Description

Propriétés

Formule moléculaire |

C10H16 |

|---|---|

Poids moléculaire |

136.23 g/mol |

Nom IUPAC |

2,6,6-trimethylbicyclo[3.1.1]hept-1-ene |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8H,4-6H2,1-3H3 |

Clé InChI |

NDUIFQPPDDOKRN-UHFFFAOYSA-N |

SMILES |

CC1=C2CC(C2(C)C)CC1 |

SMILES canonique |

CC1=C2CC(C2(C)C)CC1 |

Origine du produit |

United States |

Foundational & Exploratory

(-)-Pinene: A Comprehensive Technical Guide to its Natural Abundance, Extraction, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pinene, the levorotatory enantiomer of α-pinene, is a bicyclic monoterpene of significant interest in the pharmaceutical and fragrance industries. Its natural abundance, coupled with its distinct biological activities, makes it a valuable target for research and development. This technical guide provides an in-depth overview of the natural sources of this compound, its quantitative abundance, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic and metabolic pathways.

Natural Abundance and Sources of this compound

(-)-α-Pinene is widely distributed in the plant kingdom, particularly in the essential oils of coniferous trees. The enantiomeric composition of α-pinene, however, varies significantly depending on the plant species and geographical location. While (+)-α-pinene is more common in North American pines, (-)-α-pinene is the dominant enantiomer in many European pine species[1].

Beyond conifers, (-)-α-pinene is also found in the essential oils of various aromatic herbs, most notably rosemary (Rosmarinus officinalis)[1]. The concentration of total α-pinene in these sources can be substantial, making them viable for commercial extraction.

Quantitative Data on α-Pinene Abundance

The following tables summarize the quantitative data on the abundance of α-pinene in various natural sources. It is important to note that the data often refers to total α-pinene, and the specific enantiomeric distribution can vary.

Table 1: Abundance of α-Pinene in the Essential Oils of Various Pinus Species

| Pinus Species | Plant Part | Total α-Pinene Content (%) | Predominant α-Pinene Enantiomer |

| Pinus nigra (Black Pine) | Needles | Not specified | (-)-α-pinene[2][3] |

| Pinus mugo (Mountain Pine) | Needles | Not specified | (-)-α-pinene[2][3] |

| Pinus sylvestris (Scots Pine) | Needles | Not specified | (+)-α-pinene[2][4] |

| Pinus cembra (Swiss Pine) | Needles | Not specified | (+)-α-pinene[2] |

| Pinus taeda (Loblolly Pine) | Needles | Not specified | (+)-α-pinene[2] |

Table 2: Abundance of α-Pinene in the Essential Oil of Rosmarinus officinalis (Rosemary)

| Geographical Origin | Total α-Pinene Content (%) |

| Brazil | 40.55 - 45.10[5][6] |

| Vietnam | 35.54[7] |

| Pakistan | 12.3[8] |

| Various (Australia, USA, South Africa, Kenya, Nepal, Yemen) | 13.5 - 37.7[9] |

Experimental Protocols

Extraction of Essential Oil from Pine Needles by Steam Distillation

This protocol describes a common method for extracting essential oils from plant material.

Materials and Equipment:

-

Fresh pine needles

-

Distilled water

-

Sodium chloride (optional, can improve yield)[10]

-

Steam distillation apparatus (Clevenger-type)

-

Heating mantle

-

Collection flask

-

Separatory funnel

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Plant Material: Collect fresh, green pine needles, ensuring they are free from disease or contamination. Rinse the needles with water to remove any debris and pat them dry[11].

-

Charging the Still: Place a known weight of pine needles (e.g., 100 g) into the boiling flask of the steam distillation apparatus.

-

Addition of Water: Add distilled water to the flask, typically at a ratio of 8.5:1 (water volume in mL to plant material weight in g)[10]. For 100 g of needles, this would be 850 mL of water.

-

Addition of Salt (Optional): To potentially increase the extraction yield, sodium chloride can be added to the water at a concentration of 2.50% (w/v)[10].

-

Distillation: Heat the flask using a heating mantle to initiate boiling. Steam will pass through the plant material, volatilizing the essential oils.

-

Condensation and Collection: The steam and essential oil vapor will travel to the condenser, where they will cool and return to a liquid state. The distillate (a mixture of water and essential oil) is collected in the collection arm of the Clevenger apparatus.

-

Extraction Duration: Continue the distillation for a set period, for example, 2 hours, to ensure complete extraction[10].

-

Separation: After distillation, allow the distillate to cool. The essential oil, being less dense than water, will form a layer on top. Carefully separate the oil from the water using a separatory funnel.

-

Drying: To remove any residual water, dry the collected essential oil over anhydrous sodium sulfate.

-

Storage: Store the purified essential oil in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pinene Enantiomers

This protocol outlines the analytical method for separating and quantifying the enantiomers of α-pinene.

Instrumentation and Columns:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Chiral capillary column: Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm film thickness) or HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness)[12][13]

GC-MS Conditions:

| Parameter | Value | Reference |

| Injector Temperature | 250°C | [12][13] |

| Carrier Gas | Helium | [12][13] |

| Flow Rate | 1 mL/min | [12] |

| Injection Volume | 1 µL | [13] |

| Split Ratio | 80:1 | [13] |

| Oven Temperature Program | Isothermal at 50°C or a gradient, e.g., 40°C (5 min), then ramp to 130°C at 1°C/min, then to 200°C at 2°C/min (hold 3 min) | [12][13] |

| Detector (FID) | 250°C | [13] |

| MS Source Temperature | 250°C | [12] |

| Electron Energy | 70 eV | [12] |

Procedure:

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent, such as methylene (B1212753) chloride, to a known concentration (e.g., 4 mg/mL)[13].

-

Injection: Inject the prepared sample into the GC-MS system.

-

Separation and Detection: The enantiomers of α-pinene will be separated on the chiral column based on their differential interaction with the stationary phase. The mass spectrometer will detect and identify the eluting compounds.

-

Quantification: The relative abundance of each enantiomer can be determined by integrating the peak areas in the resulting chromatogram. The enantiomeric excess (ee) can then be calculated.

Biosynthesis and Metabolism of α-Pinene

Biosynthesis of Pinene Isomers

Both α- and β-pinene are synthesized in plants from geranyl pyrophosphate (GPP). The pathway involves the cyclization of linaloyl pyrophosphate, an isomer of GPP, to form a pinane (B1207555) cation intermediate. The final step, which determines whether α- or β-pinene is formed, is the elimination of a proton.

Caption: Biosynthetic pathway of α- and β-pinene from geranyl pyrophosphate.

Bacterial Catabolism of α-Pinene

In some bacteria, such as Nocardia sp., α-pinene can be metabolized. The initial step involves the formation of α-pinene oxide, which is then converted to acyclic aldehydes and further oxidized.

Caption: Bacterial metabolic pathway of α-pinene via α-pinene oxide.

References

- 1. α-Pinene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Authenticity control of pine sylvestris essential oil by chiral gas chromatographic analysis of α-pinene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-collection.ethz.ch [research-collection.ethz.ch]

- 5. scispace.com [scispace.com]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. Rosmarinus officinalis essential oil: antiproliferative, antioxidant and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemotypic Characterization and Biological Activity of Rosmarinus officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of extraction process of pine needle essential oil by response surface methodology and its chemical composition analysis :: BioResources [bioresources.cnr.ncsu.edu]

- 11. frozenherbalist.com [frozenherbalist.com]

- 12. jmaterenvironsci.com [jmaterenvironsci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Chirality and optical rotation of pinene enantiomers

An In-depth Technical Guide to the Chirality and Optical Rotation of Pinene Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinene, a bicyclic monoterpene, is a primary constituent of turpentine (B1165885) and the essential oils of many coniferous trees.[1][2] It exists as two structural isomers, α-pinene and β-pinene, both of which are chiral. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry with profound implications in pharmacology and material science. The two enantiomers of α-pinene, (+)-α-pinene and (-)-α-pinene, exhibit identical physical properties such as boiling point and density, but differ in their interaction with plane-polarized light—a phenomenon known as optical activity.[3] This guide provides a detailed examination of the chirality of α-pinene, the principles of its optical rotation, and the experimental methods used for its measurement.

The Chiral Nature of α-Pinene

α-Pinene (2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene) possesses two chiral centers, at the C1 and C5 bridgehead carbon atoms.[4] This results in the existence of two non-superimposable mirror-image forms, or enantiomers. These are designated as (1R,5R)-(+)-α-pinene and (1S,5S)-(-)-α-pinene. The (+) and (-) notation refers to their chiroptical properties: dextrorotatory (rotates light to the right) and levorotatory (rotates light to the left), respectively.[5] The enantiomeric composition of α-pinene found in nature can vary geographically; (+)-α-pinene is more common in North American pines, while (-)-α-pinene is more prevalent in European varieties.[2][3]

Optical Rotation of Pinene Enantiomers

Optical rotation is the defining characteristic that distinguishes enantiomers. When plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated. The direction and magnitude of this rotation are specific to the enantiomer.

-

Dextrorotatory (+): Rotates the plane of polarized light clockwise.

-

Levorotatory (-): Rotates the plane of polarized light counter-clockwise.[6]

A pair of enantiomers will rotate light by the exact same magnitude but in opposite directions.[7] A racemic mixture, which contains equal amounts of both enantiomers, is optically inactive because the rotations cancel each other out. The specific rotation [α] is a standardized measure of a compound's optical activity, calculated from the observed rotation.

Quantitative Data

The specific optical rotation values for the enantiomers of α-pinene are well-established. The data below is standardized to the sodium D-line wavelength (589 nm) at 20°C.

| Property | (+)-α-Pinene | (-)-α-Pinene | Reference |

| IUPAC Name | (1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene | (1S,5S)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene | |

| Trivial Name | d-α-Pinene | l-α-Pinene | |

| Specific Rotation [α]D²⁰ | +51.14° | -51.28° | [1] |

| Alternate [α]D²⁰ Value | +51.3° | -51.3° | [8][9] |

| Direction of Rotation | Dextrorotatory (clockwise) | Levorotatory (counter-clockwise) | [6] |

Note: Minor variations in reported values can be attributed to experimental conditions and sample purity.

Principle of Optical Rotation by Pinene Enantiomers

The interaction between chiral molecules and plane-polarized light is the basis of optical activity. The diagram below illustrates how each α-pinene enantiomer affects the light.

Caption: Interaction of plane-polarized light with pinene enantiomers.

Experimental Protocol: Polarimetry

The measurement of optical rotation is performed using an instrument called a polarimeter. The following provides a detailed methodology for this key experiment.

Principle

A polarimeter measures the angle of rotation by passing polarized light through a sample. It consists of a light source, a fixed polarizer, a sample tube, and a rotatable analyzer. The angle the analyzer must be rotated to match the light transmission of the sample is the observed rotation.[10]

Apparatus

-

Digital Polarimeter (e.g., Autopol)

-

Sodium lamp (or other monochromatic light source)

-

Polarimeter sample tube (typically 100 mm or 1 dm in length)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Solvent (e.g., ethanol, chloroform)

Detailed Methodology

-

Sample Preparation:

-

Accurately weigh a precise mass of the α-pinene sample using an analytical balance.[10]

-

Dissolve the sample in a suitable achiral solvent (e.g., ethanol) in a volumetric flask to create a solution of known concentration (c), expressed in g/mL.[10] Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Instrument Calibration (Zeroing):

-

Fill the polarimeter tube with the pure solvent that was used to prepare the sample.

-

Ensure no air bubbles are trapped in the light path.[10]

-

Place the tube in the polarimeter and perform a blank measurement or "zero" the instrument. This corrects for any optical rotation caused by the solvent or the tube itself.[10]

-

-

Measurement:

-

Empty the solvent from the tube and rinse it with a small amount of the prepared sample solution.

-

Fill the tube with the sample solution, again ensuring no bubbles are present.

-

Place the filled tube into the polarimeter and close the cover.

-

Initiate the measurement. The instrument will display the observed rotation (α) in degrees.

-

Record the observed rotation, temperature, and wavelength used for the measurement.[10]

-

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using the Biot's law formula: [α]ᵀλ = α / (l × c) Where:

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for determining specific rotation.

Conclusion

The enantiomers of α-pinene provide a classic example of molecular chirality and optical activity. Their ability to rotate plane-polarized light in equal and opposite directions is a direct consequence of their three-dimensional structures being mirror images. Understanding these chiroptical properties is not merely academic; it has significant practical applications in quality control for essential oils, the synthesis of chiral pharmaceuticals, and the study of atmospheric chemistry. The standardized methods of polarimetry allow for the precise quantification of these properties, enabling researchers to determine the enantiomeric composition and purity of α-pinene samples with high accuracy.

References

- 1. alpha-Pinene [drugfuture.com]

- 2. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The asymmetry of (-)α-pinene as revealed from its raman optical activity spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. sarthaks.com [sarthaks.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Chemical and Physical Properties of (-)-β-Pinene

This guide provides a comprehensive overview of the chemical and physical properties of (-)-β-pinene, tailored for researchers, scientists, and drug development professionals. It includes detailed data, experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Chemical and Physical Properties

(-)-β-Pinene, a bicyclic monoterpene, is a naturally occurring organic compound found in the essential oils of many plants, particularly conifers. It is a colorless liquid with a characteristic woody, pine-like odor.

General and Physical Properties

The key physical and chemical identifiers for (-)-β-pinene are summarized in Table 1. This data is crucial for its identification and use in various scientific applications.

Table 1: General and Physical Properties of (-)-β-Pinene

| Property | Value | Reference(s) |

| Chemical Name | (1S,5S)-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptane | |

| Synonyms | (-)-β-Pinene, l-β-Pinene, Nopinene | |

| CAS Number | 18172-67-3 | |

| Molecular Formula | C₁₀H₁₆ | |

| Molecular Weight | 136.23 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Woody, pine-like | |

| Boiling Point | 165-167 °C | |

| Melting Point | -61 °C | |

| Density | 0.866 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.478 | |

| Optical Rotation [α]²⁰/D | -19° to -24° (neat) | |

| Solubility | Insoluble in water; soluble in ethanol, ether, and other organic solvents. | [1][2] |

| Vapor Pressure | ~2 mmHg at 20 °C | |

| Flash Point | 33 °C (91 °F) | [3] |

| Stability | Stable under normal conditions. |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of (-)-β-pinene. Key spectral features are summarized in Table 2.

Table 2: Spectroscopic Data for (-)-β-Pinene

| Spectroscopy | Key Peaks/Signals |

| ¹H-NMR (CDCl₃) | δ 0.84 (s, 3H), 1.25 (s, 3H), 1.95-2.45 (m, 7H), 4.65 (s, 1H), 4.68 (s, 1H) |

| ¹³C-NMR (CDCl₃) | δ 21.0, 26.3, 31.3, 31.6, 38.0, 40.8, 106.5, 150.0 |

| Infrared (IR) | ν 3070, 2925, 1640, 885 cm⁻¹ |

| Mass Spectrometry (MS) | m/z 136 (M+), 121, 105, 93 (base peak), 79, 68, 41 |

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of (-)-β-pinene.

Determination of Boiling Point

The boiling point of (-)-β-pinene can be determined using a micro-boiling point apparatus or by distillation.

Protocol:

-

Place a small sample (1-2 mL) of (-)-β-pinene into a small test tube.

-

Invert a sealed capillary tube and place it into the test tube.

-

Attach the test tube to a thermometer.

-

Heat the assembly in a Thiele tube or an oil bath.

-

Observe the sample for the rapid and continuous evolution of bubbles from the capillary tube, indicating the liquid is at its boiling point.

-

Record the temperature at which the liquid enters the capillary tube upon cooling; this is the boiling point.

-

For determination under reduced pressure, a vacuum distillation apparatus is used, and the pressure is recorded along with the boiling point.

Measurement of Optical Rotation

The specific rotation of (-)-β-pinene is a measure of its optical activity and is determined using a polarimeter.

Protocol:

-

Prepare a solution of known concentration of (-)-β-pinene in a suitable solvent (e.g., ethanol). If measuring "neat," the pure liquid is used.

-

Calibrate the polarimeter with the pure solvent (blank).

-

Fill the polarimeter sample tube with the (-)-β-pinene solution, ensuring no air bubbles are present.

-

Place the sample tube in the polarimeter and measure the angle of rotation.

-

The specific rotation is calculated using the formula: [α] = α / (l × c) where: [α] = specific rotation α = observed rotation in degrees l = path length of the sample tube in decimeters c = concentration of the solution in g/mL (or density if neat)

Spectroscopic Analysis

GC-MS is used to determine the purity of (-)-β-pinene and to identify its components.

Protocol:

-

Sample Preparation: Dilute the (-)-β-pinene sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 3 °C/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Identify (-)-β-pinene by its retention time and by comparing its mass spectrum to a library of known spectra.

¹H and ¹³C NMR are used for the structural confirmation of (-)-β-pinene.

Protocol:

-

Sample Preparation: Dissolve a small amount of (-)-β-pinene in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquisition:

-

Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹³C NMR, a proton-decoupled experiment is typically performed.

-

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Biological Activity and Signaling Pathways

(-)-β-Pinene has been reported to exhibit various biological activities, including anti-inflammatory and antimicrobial effects. While the precise molecular mechanisms are still under investigation, studies on pinene isomers suggest potential involvement of key signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of pinenes are thought to be mediated, in part, through the modulation of the NF-κB and MAPK signaling pathways. These pathways are critical regulators of the inflammatory response.

Caption: Potential anti-inflammatory mechanism of pinene isomers.

Antimicrobial Activity

The antimicrobial mechanism of β-pinene is not fully elucidated but is thought to involve the disruption of bacterial cell membranes and inhibition of microbial growth.

Experimental Workflows

Workflow for Assessing Anti-inflammatory Activity

A typical in vitro workflow to evaluate the anti-inflammatory potential of (-)-β-pinene is depicted below.

Caption: In vitro anti-inflammatory activity assessment workflow.

Workflow for Determining Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial activity. A common workflow for its determination is shown below.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

References

- 1. Hypoglycemic, Hypolipidemic, and Anti-Inflammatory Effects of Beta-Pinene in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Minimum inhibitory concentrations of commercial essential oils against common chicken pathogenic bacteria and their relationship with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

Microbial Synthesis of (-)-Pinene from Geranyl Pyrophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial synthesis of (-)-pinene, a valuable bicyclic monoterpene, from the precursor geranyl pyrophosphate (GPP). This compound and its derivatives are crucial starting materials in the synthesis of various pharmaceuticals, fragrances, and advanced biofuels. Microbial production offers a sustainable and scalable alternative to traditional extraction from plant sources, which is often inefficient and resource-intensive. This document details the core metabolic pathways, genetic engineering strategies, quantitative production data, and key experimental protocols.

Core Metabolic Pathway

The biosynthesis of this compound in engineered microbes begins with central carbon metabolism, where sugars like glucose are converted into the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[1][2] This is typically achieved by introducing a heterologous metabolic pathway into the microbial host. The two most common pathways are the mevalonate (B85504) (MVA) pathway, which starts from acetyl-CoA, and the 1-deoxy-D-xylulose 5-phosphate (MEP) pathway, which uses glyceraldehyde 3-phosphate and pyruvate.[3]

The final two dedicated steps in the synthesis of pinene are:

-

GPP Synthesis: Geranyl pyrophosphate synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of IPP and one molecule of DMAPP to form the C10 intermediate, geranyl pyrophosphate (GPP).[1][4][5]

-

Cyclization to Pinene: A pinene synthase (PS) then catalyzes the complex cyclization of the linear GPP molecule to form the bicyclic structure of pinene.[1][4][6] The specific enantiomer, this compound, is determined by the stereospecificity of the chosen pinene synthase.[7][8]

Genetic Engineering and Strain Development

The efficient production of this compound in microbial hosts like Escherichia coli and Saccharomyces cerevisiae requires extensive metabolic engineering. Key strategies include:

-

Heterologous Pathway Introduction: The entire MVA pathway is commonly introduced into E. coli to supply IPP and DMAPP from the abundant precursor acetyl-CoA.[1][5] In S. cerevisiae, the native MVA pathway is often upregulated.[9][10]

-

Enzyme Selection and Expression: The choice of GPPS and PS enzymes is critical. Researchers often screen enzymes from various plant sources, such as Abies grandis (grand fir) and Pinus taeda (loblolly pine), to find the most active and compatible pair for the chosen host.[1][11]

-

Protein Fusion Engineering: To overcome issues like GPP toxicity or feedback inhibition of GPPS, and to improve catalytic efficiency through substrate channeling, GPPS and PS enzymes are often fused into a single polypeptide.[1][11] The linker sequence and orientation of the fused enzymes are crucial for optimal activity.[9][10]

-

Host Tolerance Engineering: Pinene can be toxic to microbial cells. Strategies to improve tolerance include overexpressing efflux pumps, such as AcrAB-TolC in E. coli, which actively transport pinene out of the cell.[4][12]

-

Pathway Optimization: Further enhancements can be achieved by optimizing the expression levels of pathway genes, deleting competing metabolic pathways, and ensuring a balanced supply of precursors and cofactors.[13][14]

Quantitative Production Data

The titer of microbially produced pinene varies significantly based on the host organism, genetic modifications, and cultivation strategy. Fed-batch fermentation generally achieves much higher titers than shake flask cultures by allowing for higher cell densities and controlled nutrient feeding.[13][15]

| Microbial Host | Key Genetic Modifications | Cultivation Method | Pinene Titer (mg/L) | Reference |

| E. coli | MVA pathway, A. grandis GPPS, A. grandis PS (co-expressed) | Shake Flask | 27.9 | [1] |

| E. coli | MVA pathway, A. grandis GPPS-PS fusion protein | Shake Flask | 32.4 | [1][5][11] |

| E. coli | MVA pathway, P. taeda α-pinene synthase (Pt30), GPPS2 | Shake Flask | 5.44 | [15] |

| E. coli | MVA pathway, P. taeda α-pinene synthase (Pt30), GPPS2 | Fed-batch Fermentation | 970 | [15] |

| E. coli | Modular co-culture system (MEV and PINE modules) | Whole-cell Biocatalysis | 166.5 | [12] |

| E. coli HSY012 | Chromosomal integration of pinene pathway, optimized medium | Shake Flask | 90.76 | [13] |

| E. coli HSY012 | Chromosomal integration of pinene pathway | 5L Fed-batch Fermenter | 436.68 | [13] |

| S. cerevisiae | Engineered MVA pathway, ERG20 mutant, tPt1 PS | Shake Flask | 0.166 | [9][10] |

| S. cerevisiae | Engineered MVA pathway, ERG20ww-tPt1 fusion protein | Shake Flask | 9.94 | [9][10] |

| S. cerevisiae | ERG20ww-tPt1 fusion, co-expression of Sil1p chaperone | Shake Flask | 10.2 | [9][10] |

Experimental Protocols

This section provides generalized methodologies for the key experiments involved in producing and quantifying this compound from engineered microbes.

-

Gene Sourcing and Codon Optimization: Genes encoding the MVA pathway enzymes, GPPS, and PS are typically sourced from various organisms. The DNA sequences are codon-optimized for expression in the chosen host (E. coli or S. cerevisiae).

-

Plasmid Assembly: The genes are assembled into expression vectors. Often, the MVA pathway genes are placed on one plasmid under the control of an inducible promoter (e.g., PLacUV5), while the GPPS and PS genes (either as an operon or a fusion construct) are placed on a compatible second plasmid under a different inducible promoter (e.g., PTrc).[1][2]

-

Host Transformation: The engineered plasmids are transformed into the desired host strain (e.g., E. coli MG1655 or DH411) using standard chemical transformation or electroporation methods. Successful transformants are selected on antibiotic-containing agar (B569324) plates.

-

Seed Culture Preparation: A single colony of the engineered strain is inoculated into 5 mL of a rich medium (e.g., Luria-Bertani, LB) containing the appropriate antibiotics and grown overnight at 37°C with shaking.

-

Production Culture: The overnight seed culture is used to inoculate a larger volume (e.g., 50 mL) of production medium in a shake flask to an initial optical density at 600 nm (OD600) of 0.1.[12] A variety of media can be used, such as EZ-Rich Defined Medium or SBMSN medium, supplemented with a carbon source like glucose.[1][12]

-

Growth and Induction: The production culture is grown at 37°C with vigorous shaking (e.g., 200 rpm) until it reaches a mid-log phase (OD600 of 0.6-0.8).[12] At this point, gene expression is induced by adding an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG).

-

Product Trapping: Simultaneously with induction, a sterile organic solvent overlay (e.g., 10-20% v/v dodecane) is added to the culture. This overlay captures the volatile pinene product, preventing its loss through evaporation and reducing its toxicity to the cells.[12]

-

Fermentation: The culture is then incubated for a further period (e.g., 48-72 hours) at a reduced temperature (e.g., 30-32°C) to enhance protein folding and product formation.[12][13]

-

Sample Collection: After the fermentation period, the culture is centrifuged to separate the cells, the aqueous medium, and the organic overlay. The dodecane (B42187) overlay, containing the pinene, is carefully collected.

-

Internal Standard: An internal standard (e.g., isobutylbenzene (B155976) or another non-native terpene) is added to the collected dodecane sample to correct for variations in injection volume and detector response.

-

GC-MS Analysis: The sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Gas Chromatography (GC): The sample is injected into the GC, where it is vaporized. The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that allows for the positive identification of this compound by comparing it to an authentic standard.

-

-

Quantification: The concentration of pinene is determined by comparing the peak area of the pinene to a standard curve generated from known concentrations of a this compound standard.[16][17] The final titer is reported in mg per liter of culture (mg/L).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Figure 2 from Microbial synthesis of pinene. | Semantic Scholar [semanticscholar.org]

- 3. Monoterpenoid biosynthesis by engineered microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Pinene synthase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. EC 4.2.3.119 [iubmb.qmul.ac.uk]

- 9. Improved pinene production in a recombinant yeast by fusion linker optimization and chaperon coexpression [journal.hep.com.cn]

- 10. researchgate.net [researchgate.net]

- 11. Microbial synthesis of pinene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhancing Production of Pinene in Escherichia coli by Using a Combination of Tolerance, Evolution, and Modular Co-culture Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Rational engineering of Escherichia coli strain for stable and enhanced biosynthesis of pinene [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic (-)-Pinene: A Deep Dive into Its Natural Occurrence in Essential Oils

For Immediate Release

This technical guide offers an in-depth exploration of the natural occurrence of the monoterpene (-)-pinene in a variety of essential oils. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of quantitative data, detailed experimental protocols for extraction and analysis, and a visualization of its biosynthetic pathway.

This compound, a prominent bicyclic monoterpene, is a significant component of the essential oils derived from numerous plant species, particularly conifers. Its presence and concentration are influenced by a variety of factors including plant genetics, geographical location, and environmental conditions. Understanding the distribution and quantification of this chiral molecule is crucial for its application in pharmaceuticals, fragrances, and as a precursor for other chemical syntheses.

Quantitative Analysis of this compound in Essential Oils

The concentration of (-)-α-pinene and (-)-β-pinene varies considerably across different essential oils. The following tables summarize the quantitative data on the percentage and enantiomeric excess (e.e.) of this compound isomers found in several plant species. This data has been compiled from various studies employing chiral gas chromatography for accurate enantiomeric separation.

Table 1: Percentage of (-)-α-Pinene and (-)-β-Pinene in Various Essential Oils

| Plant Species | Family | Plant Part | (-)-α-Pinene (%) | (-)-β-Pinene (%) | Reference |

| Pinus sylvestris | Pinaceae | Needles | Dominant enantiomer, but quantitative data varies | 42.70 | [1] |

| Pinus nigra | Pinaceae | Needles | Predominantly (-)-α-pinene | - | [2] |

| Pinus mugo | Pinaceae | Needles | Predominantly (-)-α-pinene | - | [2] |

| Pinus flexilis | Pinaceae | Leaves | - | Dominant enantiomer | [3] |

| Pinus lambertiana | Pinaceae | Leaves | - | Dominant enantiomer | [3] |

| Pinus monticola | Pinaceae | Leaves | Dominant enantiomer | Dominant enantiomer | [3] |

| Pinus sabiniana | Pinaceae | Leaves | Dominant enantiomer | - | [3] |

| Picea abies | Pinaceae | Needles | (1S)-(-)-α-pinene showed negative correlation with temperature | - | [4] |

| Picea pungens | Pinaceae | Leaves & Twigs | Variable enantiomeric distribution | Dominantly (-)-enantiomer | [5] |

| Agastache rugosa | Lamiaceae | - | Dominating form | 86-100% e.e. | [6][7] |

| Mentha piperita var. citrata | Lamiaceae | - | Dominating form | - | [6][7] |

| Juniperus communis | Cupressaceae | Fruits | Variable, depends on geographical location | - | [8] |

Table 2: Enantiomeric Distribution of α-Pinene and β-Pinene in Selected Essential Oils

| Plant Species | Enantiomer | Enantiomeric Excess (%) | Predominant Enantiomer | Reference |

| Pinus sylvestris | α-Pinene | - | (+) | [2] |

| Pinus nigra | α-Pinene | - | (-) | [2] |

| Pinus mugo | α-Pinene | - | (-) | [2] |

| Picea pungens | β-Pinene | - | (-) | [5] |

| Agastache rugosa | β-Pinene | 86-100 | (-) | [6][7] |

| Juniperus oxycedrus | α-Pinene | >16.7 | (+) | [9] |

Experimental Protocols

Accurate quantification of this compound relies on precise extraction and analytical methods. The following sections detail the commonly employed protocols.

Essential Oil Extraction: Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials.[10] The process involves passing steam through the plant material, which vaporizes the volatile compounds.[10] The steam and essential oil vapor mixture is then cooled, causing it to condense back into a liquid.[10] Due to their immiscibility, the essential oil can be easily separated from the water.

Detailed Protocol:

-

Preparation of Plant Material: Fresh or dried plant material is placed into a distillation flask.

-

Steam Generation: Water in a separate flask is heated to produce steam.

-

Extraction: The steam is passed through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The mixture of steam and essential oil vapor is directed through a condenser, which is cooled with circulating cold water. This causes the vapors to condense back into liquid form.

-

Separation: The condensed liquid, a mixture of essential oil and water (hydrosol), is collected in a receiving vessel. The essential oil, being less dense than water, typically forms a layer on top and can be separated.

Analytical Method: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

To separate and quantify the enantiomers of pinene, chiral gas chromatography is the method of choice. This technique utilizes a chiral stationary phase in the GC column that interacts differently with the (+) and (-) enantiomers, allowing for their separation.

Detailed Protocol:

-

Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., methylene (B1212753) chloride) to a concentration of approximately 1%.[11]

-

Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the gas chromatograph.[11]

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a chiral capillary column (e.g., Restek® Rt-βDEXse).[11] The oven temperature is programmed with a slow ramp (e.g., 2°C/min) to ensure optimal separation of the enantiomers.[11]

-

Detection and Quantification: As the separated enantiomers exit the column, they enter a mass spectrometer, which identifies them based on their mass-to-charge ratio and fragmentation pattern. The peak areas in the resulting chromatogram are used to determine the relative abundance and enantiomeric ratio of each pinene isomer.[11]

Visualization of Biosynthetic and Regulatory Pathways

The biosynthesis of this compound in plants follows the well-established terpene biosynthesis pathway. The regulation of this pathway is complex, involving various transcription factors that control the expression of key enzymes.

Biosynthesis of this compound

The biosynthesis of pinene isomers begins with geranyl pyrophosphate (GPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2][12] GPP is then cyclized by the enzyme pinene synthase to produce either α-pinene or β-pinene.[12]

Caption: General biosynthetic pathway of this compound from IPP and DMAPP.

Transcriptional Regulation of Monoterpene Biosynthesis

The production of monoterpenes, including this compound, is regulated at the transcriptional level by various families of transcription factors (TFs). These TFs can bind to the promoter regions of genes encoding key enzymes in the biosynthetic pathway, thereby activating or repressing their expression.

Caption: Transcriptional regulation of monoterpene biosynthesis by various transcription factor families.

References

- 1. aliksir.com [aliksir.com]

- 2. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Dynamics of Isomeric and Enantiomeric Fractions of Pinene in Essential Oil of Picea abies Annual Needles during Growing Season - PMC [pmc.ncbi.nlm.nih.gov]

- 5. essencejournal.com [essencejournal.com]

- 6. ScenTree - Beta-pinene (CAS N° 127-91-3) [scentree.co]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. mdpi.com [mdpi.com]

- 11. scispec.co.th [scispec.co.th]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to (-)-Pinene: IUPAC Nomenclature, Physicochemical Properties, and Synthetic Applications

This guide provides a comprehensive overview of (-)-Pinene, a naturally occurring bicyclic monoterpene. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical identity, physical properties, and a key synthetic transformation.

Core Identification

This compound, a prominent enantiomer of alpha-pinene, is a vital chiral starting material in asymmetric synthesis and is found in the essential oils of many coniferous trees.

Physicochemical Data

The following table summarizes the key physical and chemical properties of (-)-α-Pinene.

| Property | Value | Units |

| Molecular Formula | C₁₀H₁₆ | |

| Molar Mass | 136.23 | g·mol⁻¹ |

| Appearance | Clear, colorless liquid | |

| Density | 0.858 | g/mL (at 20 °C)[2] |

| Melting Point | -62.80 | °C[2] |

| Boiling Point | 155 | °C[2] |

| Specific Optical Rotation | -35° to -51.28° (neat, 20°C, 589 nm)[1][3] | degrees |

Experimental Protocol: Oxidation of (-)-α-Pinene to (-)-Verbenone

This protocol details a two-step synthesis for the oxidation of (-)-α-Pinene to (-)-Verbenone, a valuable intermediate in the synthesis of various natural products and pharmaceuticals. The procedure is adapted from the synthesis of the corresponding enantiomer.

Part 1: Synthesis of an Intermediate Acetate (B1210297) Mixture

-

In a 1000-mL Morton flask equipped with a mechanical stirrer, condenser, internal thermometer, and a gas inlet, combine 25.0 g (0.183 mol) of (-)-α-Pinene and 350 mL of dry benzene.

-

Warm the mixture to 65°C using a heating mantle.

-

Over a 20-minute period, add 77.8 g (0.175 mol) of lead tetraacetate to the flask via Gooch tubing.

-

After the addition is complete, stir the mixture at 65°C for an additional 30 minutes.

-

Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the lead oxide precipitate.

-

Wash the filter cake with benzene.

-

Concentrate the filtrate by rotary evaporation to yield the crude acetate mixture.

Part 2: Hydrolysis and Oxidation to (-)-Verbenone

-

Dissolve the crude acetate from Part 1 in 200 mL of methanol (B129727) and add 10 g of potassium carbonate.

-

Stir the mixture at room temperature for 4 hours.

-

Remove the methanol by rotary evaporation.

-

Dissolve the residue in ether, and wash the ether solution with water and then brine.

-

Dry the ether solution over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield a mixture of alcohols.

-

Dissolve the alcohol mixture in 300 mL of ether in a 1000-mL round-bottomed flask and cool to 0°C.

-

Prepare a solution of 27.5 g (0.092 mol) of sodium dichromate dihydrate in 100 mL of water and 10.2 mL of concentrated sulfuric acid. Add this solution to the alcohol mixture over 30 minutes, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.

-

Dilute the reaction with 200 mL of water and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous phase three times with 200 mL of ether.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation to yield (-)-Verbenone.

Visualized Synthesis Pathway

The following diagram illustrates the two-step synthesis of (-)-Verbenone from (-)-α-Pinene.

Caption: Synthesis of (-)-Verbenone from (-)-α-Pinene.

References

Isolating Nature's Mirror Image: A Technical Guide to the Purification of (-)-Pinene from Turpentine

For Researchers, Scientists, and Drug Development Professionals

Introduction: (-)-Pinene, a naturally occurring bicyclic monoterpene, is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals. Its unique stereochemistry makes it a sought-after starting material for the production of complex molecules with specific biological activities. Turpentine (B1165885), a renewable resource derived from pine trees, serves as the primary source of pinenes. However, turpentine is a complex mixture of isomers and enantiomers, primarily α-pinene and β-pinene, with varying enantiomeric ratios depending on the pine species. This technical guide provides an in-depth overview of the methodologies for the isolation and purification of the specific enantiomer, (-)-α-pinene, from turpentine, addressing the critical steps from initial distillation to chiral separation.

I. Physicochemical Properties and Composition of Turpentine

Turpentine is primarily composed of α-pinene and β-pinene, with minor constituents such as camphene, limonene, and other terpenes.[1] The enantiomeric distribution of α-pinene is highly dependent on the geographical origin and species of the pine tree. For instance, turpentine from European pines is often rich in (1S,5S)-(-)-α-pinene, whereas North American pines tend to produce a predominance of the (1R,5R)-(+)-α-enantiomer.[2] This initial composition is a critical factor in selecting the raw material for efficient isolation of this compound.

Table 1: Physical and Chemical Properties of Key Turpentine Components

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| α-Pinene | C₁₀H₁₆ | 136.23 | 155 - 156 | ~0.858 |

| β-Pinene | C₁₀H₁₆ | 136.23 | 163 - 166 | ~0.871 |

| (-)-α-Pinene | C₁₀H₁₆ | 136.23 | 155 - 156 | ~0.858 |

Table 2: Enantiomeric Composition of α-Pinene in Turpentine from Various Pinus Species

| Pine Species | Predominant α-Pinene Enantiomer | Enantiomeric Excess (ee %) of Predominant Enantiomer |

| Pinus sylvestris (Europe) | (-)-α-Pinene | High |

| Pinus nigra (Europe) | (-)-α-Pinene | High |

| Pinus mugo (Europe) | (-)-α-Pinene | High |

| Pinus taeda (North America) | (+)-α-Pinene | High[3] |

| Pinus palustris (North America) | (+)-α-Pinene | High[3] |

| Pinus resinosa (North America) | (+)-α-Pinene | High[3] |

II. Experimental Protocols

The isolation of this compound from turpentine is a multi-step process involving the initial separation of α-pinene from other turpentine components, followed by the chiral resolution of the α-pinene enantiomers.

A. Fractional Distillation for the Separation of α-Pinene and β-Pinene

The initial step in purifying α-pinene involves the separation of the α- and β-isomers from crude turpentine oil via fractional distillation. This technique exploits the difference in their boiling points.[4]

Experimental Protocol: Fractional Distillation of Turpentine

-

Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a heating mantle. The system should be equipped with thermometers to monitor the temperature at the still head and in the boiling flask.

-

Charging the Flask: The round-bottom flask is charged with crude turpentine oil, typically to no more than two-thirds of its volume. Boiling chips or a magnetic stirrer are added to ensure smooth boiling.

-

Distillation Process:

-

The turpentine is heated. The vapor phase, enriched in the more volatile α-pinene, rises through the fractionating column.

-

The temperature at the still head is carefully monitored. The fraction that distills over at approximately 155-156°C is collected as the α-pinene-rich fraction.

-

After the majority of the α-pinene has been collected, the temperature will begin to rise more steeply. The fraction collected between the boiling points of α-pinene and β-pinene is an intermediate cut and can be set aside for redistillation.

-

The fraction distilling at approximately 163-166°C is collected as the β-pinene-rich fraction.

-

-

Vacuum Distillation (Optional): To prevent the potential thermal degradation of the terpenes, the fractional distillation can be performed under reduced pressure (vacuum distillation). This will lower the boiling points of the components.

B. Chiral Separation of (-)-α-Pinene

Once an α-pinene-rich fraction is obtained, the enantiomers must be separated. This is the most challenging step and can be accomplished by preparative chiral chromatography or by chemical resolution through the formation of diastereomeric derivatives.

Preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the direct separation of enantiomers. SFC is often preferred for its reduced solvent consumption and faster run times.[5][6]

Experimental Protocol: Preparative Chiral SFC (General Approach)

-

Column Selection: A chiral stationary phase (CSP) is crucial for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for terpene separations. An initial screening of different chiral columns is recommended to find the one that provides the best resolution for α-pinene enantiomers.

-

Mobile Phase: The mobile phase in SFC typically consists of supercritical carbon dioxide and a polar organic co-solvent, such as methanol (B129727) or ethanol.

-

Method Development:

-

Analytical Scale: Method development begins on an analytical scale to optimize the separation parameters, including the choice of co-solvent, gradient elution profile, flow rate, and column temperature.

-

Scale-Up: Once optimal conditions are determined, the method is scaled up to a preparative column with a larger diameter. The flow rate and sample injection volume are increased proportionally.

-

-

Fraction Collection: A fraction collector is used to isolate the eluting enantiomers into separate vessels. The purity of the collected fractions is then verified using analytical chiral GC or SFC.

This classical method involves reacting the racemic α-pinene with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization.[7]

Experimental Protocol: Resolution via Diastereomeric Salt Formation (Conceptual)

-

Derivatization: The α-pinene enantiomeric mixture is reacted with an enantiomerically pure chiral acid or base to form diastereomeric salts. The choice of the resolving agent is critical and often requires empirical screening.

-

Crystallization: The mixture of diastereomeric salts is dissolved in a suitable solvent. Through controlled cooling or evaporation of the solvent, the less soluble diastereomer will selectively crystallize out of the solution.

-

Separation: The crystallized diastereomer is separated from the mother liquor by filtration.

-

Regeneration: The separated diastereomer is then treated with an acid or base to cleave the salt and regenerate the enantiomerically pure α-pinene. The chiral resolving agent can often be recovered and reused.

III. Purity Analysis

The enantiomeric purity of the isolated this compound must be determined. Chiral Gas Chromatography (GC) is the most common analytical technique for this purpose.

Experimental Protocol: Chiral GC Analysis

-

Instrument: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column) is used.

-

Sample Preparation: The purified this compound sample is diluted in a suitable solvent (e.g., hexane).

-

GC Conditions:

-

Injector Temperature: Typically set around 250°C.

-

Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the enantiomers. For example, starting at a lower temperature and ramping up to a higher temperature.

-

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

-

Detector Temperature: Typically set around 250-300°C.

-

-

Data Analysis: The retention times of the two enantiomers will be different on the chiral column. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

IV. Conclusion

The isolation and purification of this compound from turpentine is a challenging but essential process for its application in the pharmaceutical and fine chemical industries. The selection of a suitable turpentine source with a high natural abundance of the desired enantiomer can significantly improve the efficiency of the process. While fractional distillation provides an effective initial separation of α- and β-pinene, the subsequent chiral resolution requires specialized techniques. Preparative chiral chromatography, particularly SFC, offers a direct and efficient method for obtaining highly pure enantiomers. Chemical resolution through diastereomeric crystallization remains a viable, albeit more classical, approach. Rigorous analytical monitoring, primarily through chiral GC, is imperative to ensure the final product meets the required specifications of enantiomeric purity. This guide provides a foundational understanding of the key methodologies involved, serving as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. Solved α-Pinene can be isolated from pine resin and is a | Chegg.com [chegg.com]

- 2. acs.org [acs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. research-collection.ethz.ch [research-collection.ethz.ch]

- 6. Dynamics of Isomeric and Enantiomeric Fractions of Pinene in Essential Oil of Picea abies Annual Needles during Growing Season - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Using (-)-Pinene as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (-)-pinene as a versatile chiral auxiliary in asymmetric synthesis. This compound, a readily available and inexpensive monoterpene, serves as an excellent starting material for the synthesis of various chiral auxiliaries that can induce high stereoselectivity in a range of carbon-carbon bond-forming reactions. This document covers key applications, including enantioselective alkylation of aldehydes, asymmetric reduction of ketones, and asymmetric allylboration, complete with experimental protocols and quantitative data to guide your research and development endeavors.

Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes

The addition of organozinc reagents to aldehydes is a fundamental method for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical industry. Chiral amino alcohols derived from this compound have proven to be highly effective ligands in promoting the enantioselective addition of diethylzinc to a variety of aldehydes.

Quantitative Data Summary

| Ligand (derived from) | Aldehyde | Yield (%) | ee (%) | Reference |

| (-)-α-Pinene | m-Anisaldehyde | up to 99 | up to 94 | [1] |

| (-)-α-Pinene | Benzaldehyde | - | 40-62 | [2] |

| (-)-β-Pinene | Benzaldehyde | - | - | [3][4] |

| (+)-α-Pinene | Various Aromatic Aldehydes | 88-98 | up to 96 | [2] |

Note: The stereochemical outcome can often be controlled by selecting the appropriate enantiomer of α-pinene for ligand synthesis. For instance, ligands from (+)-pinene can lead to the (S)-alcohol, while ligands from this compound can produce the (R)-alcohol.[1]

Experimental Protocol: Synthesis of a Chiral Amino Alcohol from (-)-α-Pinene and its use in Enantioselective Ethylzinc Addition

This protocol is a generalized procedure based on methodologies described in the literature.[1][5]

Part A: Synthesis of Chiral Amino Alcohol Ligand

-

Oxidation of (-)-α-Pinene: (-)-α-Pinene is oxidized to (+)-nopinone. This can be achieved through ozonolysis followed by a reductive workup.[3]

-

Aldol (B89426) Condensation: (+)-Nopinone is reacted with an appropriate aldehyde (e.g., 2-pyridinecarboxaldehyde) in an aldol condensation to yield an α,β-unsaturated ketone.[3][5]

-

Diastereoselective Reduction: The resulting α,β-unsaturated ketone is then subjected to a diastereoselective reduction of the carbonyl group, for example using sodium borohydride (B1222165) in the presence of a Lewis acid like cerium(III) chloride, to produce a chiral allylic alcohol.[5]

-

Hydrogenation: The pyridine (B92270) ring and the double bond are subsequently hydrogenated to afford the chiral amino alcohol.

Part B: Enantioselective Addition of Diethylzinc to an Aldehyde

-

Reaction Setup: In a flame-dried, nitrogen-purged flask, dissolve the chiral amino alcohol ligand (5 mol%) in an anhydrous solvent such as hexane (B92381).

-

Addition of Reagents: Cool the solution to 0 °C and add the aldehyde (1.0 mmol). Then, slowly add a solution of diethylzinc in hexane (1.5 mmol).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the chiral secondary alcohol.

-

Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Logical Workflow for Diethylzinc Addition

Caption: Workflow for the synthesis of a chiral amino alcohol from this compound and its application in the enantioselective addition of diethylzinc to an aldehyde.

Asymmetric Reduction of Ketones

Chiral organoboranes derived from (-)-α-pinene are powerful reagents for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. Reagents such as Alpine-Borane® (derived from the hydroboration of α-pinene with 9-borabicyclononane, 9-BBN) and diisopinocampheylchloroborane (DIP-Chloride™) are commercially available and offer high levels of asymmetric induction.[6][7]

Quantitative Data Summary

| Reagent | Ketone Type | ee (%) | Reference |

| Alpine-Borane | Alkynyl ketones | High | [6] |

| DIP-Chloride | Aryl alkyl ketones | High | [7][8] |

Note: The stereochemical outcome is predictable based on the steric bulk of the ketone substituents. The reagent derived from (+)-α-pinene typically yields the (R)-alcohol, while the reagent from (-)-α-pinene gives the (S)-alcohol.[7]

Experimental Protocol: Enantioselective Reduction of an Aryl Alkyl Ketone with (-)-DIP-Chloride

This protocol is a generalized procedure based on methodologies described in the literature.[7][8]

-

Reagent Preparation (if not commercially available): (-)-DIP-Chloride can be prepared by the hydroboration of 2 equivalents of (-)-α-pinene with borane-dimethyl sulfide (B99878) complex, followed by treatment with hydrogen chloride.

-

Reaction Setup: In a flame-dried, nitrogen-purged flask, dissolve the aryl alkyl ketone (1.0 mmol) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

-

Addition of Reducing Agent: Cool the solution to -25 °C and slowly add a solution of (-)-DIP-Chloride (1.1 mmol) in the same solvent.

-

Reaction Monitoring: Stir the reaction mixture at -25 °C and monitor its progress by TLC.

-

Workup: After the reaction is complete, carefully quench the reaction with methanol, followed by the addition of a basic solution of hydrogen peroxide to oxidize the boron species.

-

Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude alcohol is then purified by column chromatography.

-

Enantiomeric Excess Determination: The ee of the chiral alcohol is determined by chiral GC or HPLC.

Signaling Pathway for Ketone Reduction

Caption: Proposed mechanism for the enantioselective reduction of a ketone using (-)-DIP-Chloride, proceeding through a boat-like transition state.

Asymmetric Allylboration of Aldehydes

B-Allyldiisopinocampheylborane, prepared from α-pinene, is a highly effective reagent for the asymmetric allylboration of aldehydes, yielding enantioenriched homoallylic alcohols. This reaction is notable for its high enantioselectivity across a broad range of aldehyde substrates.[9][10]

Quantitative Data Summary

| Reagent | Aldehyde | de (%) | ee (%) | Reference |

| B-Allyldiisopinocampheylborane | Various aldehydes | High | High | [9] |

| (Z)-γ-Alkoxyallyldiisopinocampheylborane | Aldehydes | High | High | [9] |

Note: The enantioselectivity of the allylboration can be temperature-dependent, often increasing at lower temperatures.

Experimental Protocol: Asymmetric Allylboration using B-Allyldiisopinocampheylborane

This protocol is a generalized procedure based on methodologies described in the literature.[9][10]

Part A: Preparation of B-Allyldiisopinocampheylborane

-

Preparation of Diisopinocampheylborane (Ipc₂BH): React two equivalents of (+)-α-pinene with one equivalent of borane-dimethyl sulfide complex (BMS) in anhydrous THF. The crystalline Ipc₂BH can be isolated by filtration.

-

Formation of the "ate" complex: Treat the Ipc₂BH with methyllithium (B1224462) to form the lithium diisopinocampheylborohydride.

-

Generation of the Allylborane: React the "ate" complex with allyl chloride to generate B-allyldiisopinocampheylborane in situ. An alternative is to react B-methoxydiisopinocampheylborane with allylmagnesium bromide.[10]

Part B: Asymmetric Allylboration

-

Reaction Setup: In a flame-dried, nitrogen-purged flask, cool the freshly prepared solution of B-allyldiisopinocampheylborane in an appropriate solvent (e.g., diethyl ether) to -78 °C.

-

Addition of Aldehyde: Slowly add a solution of the aldehyde (1.0 mmol) in the same solvent to the cooled allylborane solution.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for a few hours, then allow it to warm to room temperature. Monitor the reaction by TLC.

-

Workup: Quench the reaction by adding a basic solution of hydrogen peroxide to oxidize the boronate ester.

-

Purification: Extract the product with an organic solvent. Wash the combined organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude homoallylic alcohol by column chromatography.

-

Enantiomeric and Diastereomeric Excess Determination: The ee and de of the product are determined by chiral GC or HPLC.

Experimental Workflow for Asymmetric Allylboration

Caption: General workflow for the preparation of B-allyldiisopinocampheylborane and its subsequent use in the asymmetric allylboration of an aldehyde.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. scribd.com [scribd.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. SYNTHESIS OF (+)-B-ALLYLDIISOPINOCAMPHEYLBORANE AND ITS REACTION WITH ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

Application of (-)-Pinene in the Total Synthesis of Taxol: A Detailed Overview and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the strategic application of (-)-pinene, a readily available chiral building block, in the total synthesis of the complex anticancer agent, Taxol (paclitaxel). The focus is on the seminal work of the Wender group, which established a practical and convergent route to this vital chemotherapeutic agent. This application note will detail the synthetic strategy, provide tabulated data for key transformations, and present detailed experimental protocols for the synthesis of crucial intermediates.

Introduction

Taxol, a complex diterpenoid natural product, is a cornerstone of modern cancer chemotherapy. Its unique mechanism of action, involving the stabilization of microtubules and arrest of cell division, has made it an effective treatment for a variety of cancers. The limited availability of Taxol from its natural source, the Pacific yew tree (Taxus brevifolia), spurred extensive research into its total synthesis. Among the numerous successful total syntheses, the approach pioneered by Paul Wender and his research group stands out for its elegant use of a common and inexpensive natural product, this compound, as the chiral starting material.

The Wender synthesis leverages the inherent chirality and bicyclic framework of this compound to construct the A and B rings of the Taxol core. This "pinene path" offers a significant advantage in terms of efficiency and stereocontrol, providing a practical entry point to the complex taxane (B156437) skeleton.

The Wender Synthesis: A Strategic Overview

The total synthesis of Taxol from this compound commences with the oxidation of (-)-α-pinene to (+)-verbenone. This transformation sets the stage for the construction of the ABC tricyclic core of Taxol. The key strategic elements of the Wender synthesis are:

-

Utilization of a Chiral Pool Starting Material: this compound provides a cost-effective and enantiomerically pure starting point, circumventing the need for asymmetric synthesis in the early stages.

-

Convergent Strategy: The synthesis involves the preparation of key fragments that are later coupled, increasing overall efficiency.

-

Ring A and B Construction from Verbenone (B1202108): A series of well-orchestrated reactions, including alkylation, ozonolysis, and a key photochemical rearrangement, are employed to transform the pinene framework into the characteristic 6-membered A ring and 8-membered B ring of the taxane core.

-

C Ring Annulation: The C ring is constructed onto the pre-formed AB bicyclic system.

-

D Ring Formation and Side Chain Attachment: The synthesis culminates in the formation of the oxetane (B1205548) D ring and the attachment of the crucial C13 side chain.

Quantitative Data Summary

The following table summarizes the key transformations and reported yields for the initial stages of the Wender Taxol synthesis, starting from verbenone.

| Step | Transformation | Reactants/Reagents | Product | Yield (%) |

| 1 | Alkylation of Verbenone | Verbenone, Prenyl bromide, Potassium tert-butoxide | Prenylated verbenone derivative | 79 |

| 2 | Ozonolysis | Prenylated verbenone derivative, Ozone, Dimethyl sulfide (B99878) | Aldehyde intermediate | 85 |

| 3 | Photochemical Rearrangement | Aldehyde intermediate, UV light (350 nm) | Chrysanthenone (B1198921) derivative | 85 |

| 4 | Aldol Addition & Silylation | Chrysanthenone derivative, Lithium diisopropylamide, Ethyl propiolate, TMSCl | Silyl ether intermediate | 75 |

| 5 | Conjugate Addition & Enol Trapping | Silyl ether intermediate, (CH₃)₂CuLi, TMSCl | Bicyclic intermediate | 91 |

| 6 | Desilylation and Oxidation | Bicyclic intermediate, Acetic acid, N-Methylmorpholine N-oxide, RuCl₂(PPh₃)₃ | Diketone intermediate | 95 |

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the early stages of the Wender Taxol synthesis.

Step 1: Alkylation of Verbenone

Reaction: To a solution of (+)-verbenone (1.0 eq) in THF at -78 °C is added a solution of potassium tert-butoxide (1.1 eq) in THF. The resulting solution is stirred for 30 minutes, followed by the addition of prenyl bromide (1.2 eq). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the prenylated verbenone derivative.

Step 2: Ozonolysis

Reaction: A solution of the prenylated verbenone derivative (1.0 eq) in a 3:1 mixture of CH₂Cl₂ and methanol (B129727) is cooled to -78 °C. Ozone is bubbled through the solution until a persistent blue color is observed. The solution is then purged with nitrogen gas to remove excess ozone. Dimethyl sulfide (3.0 eq) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the aldehyde intermediate.

Step 3: Photochemical Rearrangement

Reaction: A solution of the aldehyde intermediate (1.0 eq) in anhydrous acetonitrile (B52724) is deoxygenated by bubbling with nitrogen for 30 minutes. The solution is then irradiated in a photochemical reactor equipped with a 350 nm lamp for 6 hours. The solvent is evaporated, and the resulting residue is purified by flash column chromatography on silica gel to give the chrysanthenone derivative.

Signaling Pathways and Workflows

The logical flow of the initial synthetic sequence can be visualized as follows:

Caption: Initial steps of the Wender Taxol synthesis.

The following diagram illustrates the key bond formations in the construction of the A and B rings from the verbenone-derived intermediate.

Caption: Workflow for A and B ring construction.

Conclusion

The Wender total synthesis of Taxol from this compound represents a landmark achievement in organic synthesis. It showcases how a readily available chiral starting material can be effectively utilized to construct a complex and medicinally important natural product. The strategies and methodologies developed within this synthesis have not only provided a practical route to Taxol and its analogs for further drug development but have also enriched the field of synthetic organic chemistry with novel and powerful transformations. This application note provides a glimpse into the elegance and practicality of the "pinene path," offering valuable insights for researchers and scientists in the field of drug discovery and development.

Application Notes and Protocols for the Biotransformation of (-)-Pinene to Produce Oxygenated Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The biotransformation of terpenes, such as (-)-pinene, offers a green and highly selective alternative to chemical synthesis for the production of valuable oxygenated derivatives. These derivatives, including verbenone (B1202108), α-terpineol, myrtenol, and camphor, are of significant interest to the pharmaceutical, fragrance, and food industries due to their diverse biological activities and organoleptic properties. This document provides detailed application notes and protocols for the microbial-mediated biotransformation of this compound, focusing on the production of key oxygenated products.

Data Presentation

The following table summarizes quantitative data from various studies on the biotransformation of this compound by different microorganisms. This allows for a clear comparison of yields, conversion rates, and major products obtained under specific conditions.

| Microorganism | Substrate | Major Oxygenated Derivative(s) | Yield / Concentration | Conversion Rate (%) | Reference |

| Ceriporia sp. ZLY-2010 | (-)-α-Pinene | α-Terpineol | 0.05 g/L | Not Reported | [1] |

| Stereum hirsutum | (-)-α-Pinene | Verbenone, Myrtenol, Camphor, Isopinocarveol | 27.64% (Verbenone), 17.75% (Myrtenol), 8.49% (Camphor), 3.10% (Isopinocarveol) of total transformed products | Not Reported | [1] |

| Aspergillus niger (locally isolated strain) | α-Pinene | Verbenone | 32.8 mg/L | 16.5 | [2] |

| Aspergillus niger | α-Pinene | Verbenone, Verbenol, α-Terpineol | Not Reported | Not Reported | [3] |

| Engineered E. coli (with P450-BM3) | (-)-α-Pinene | trans-Sobrerol | Not Reported | 42 | [4] |

| Gluconobacter japonicus MTCC 12284 | α-(+)-Pinene | Verbenone | ~207 mg/L | 95.6 |

Experimental Protocols

Protocol 1: Biotransformation of (-)-α-Pinene using White-Rot Fungi (Ceriporia sp. or Stereum hirsutum)

This protocol is adapted from the methodology described for the biotransformation of (-)-α-pinene by Ceriporia sp. ZLY-2010 and Stereum hirsutum.[5]

1. Media Preparation:

-

Shallow Stationary Culture (SSC) Medium:

-

Glucose: 10 g/L

-

Ammonium tartrate: 0.2 g/L

-

KH₂PO₄: 2 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

CaCl₂·2H₂O: 0.1 g/L

-

Trace element solution: 1 ml/L (composition not specified, a standard fungal trace element solution can be used)

-

Adjust pH to 5.5.

-

Sterilize by autoclaving at 121°C for 20 minutes.

-

2. Inoculum Preparation:

-

Grow the fungal strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) until sufficient mycelial growth is observed.

-

Aseptically transfer a small amount of mycelia into a sterile homogenizer containing sterile distilled water.

-

Homogenize to create a mycelial suspension. The target cell dry weight should be approximately 5 mg/mL.

3. Biotransformation:

-

Inoculate 50 mL of sterile SSC medium in 250-mL Erlenmeyer flasks with 1 mL of the homogenized mycelium.

-

Pre-incubate the cultures in a stationary incubator at 28°C for 3 days to allow for initial mycelial growth.

-

After the pre-incubation period, add (-)-α-pinene directly to the culture flasks to a final concentration of 0.5 g/L under sterile conditions.

-

Seal the flasks and incubate on a rotary shaker at 26°C and 150 rpm for up to 96 hours.

4. Extraction of Oxygenated Derivatives:

-

After the incubation period, harvest the entire culture broth.

-

Centrifuge the broth to separate the mycelia from the supernatant.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure.

5. Analysis:

-

Analyze the concentrated extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the oxygenated derivatives.

Protocol 2: GC-MS Analysis of Pinene Derivatives

This protocol provides a general framework for the GC-MS analysis of biotransformation products.[4]

1. Instrument and Column:

-

Gas Chromatograph: Agilent 7890B or similar.

-

Mass Spectrometer: Agilent 5977A or similar.

-

Column: Rxi®-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

2. GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min

-

Oven Temperature Program:

-